molecular formula C6H5BrClN B1436628 3-Bromo-2-chloro-4-methylpyridine CAS No. 55404-31-4

3-Bromo-2-chloro-4-methylpyridine

Cat. No.: B1436628
CAS No.: 55404-31-4
M. Wt: 206.47 g/mol
InChI Key: QPFHYDFGKXHWIN-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methylpyridine is a heterocyclic organic compound . It has a CAS Number of 55404-31-4 and a molecular weight of 206.47 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the addition of bromine, followed by the addition of a 40% sodium nitrite solution below 0 °C . The reaction solution is then extracted with ethyl acetate, and the substrate is dried over anhydrous sodium sulfate . The overall yield of this process is 95% .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 , and its InChI key is QPFHYDFGKXHWIN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

3-Bromo-2-chloro-4-methylpyridine has been utilized in the synthesis of new Schiff base compounds, specifically in the formation of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol. This compound demonstrates significant antibacterial activities, showcasing its potential in medicinal chemistry and pharmaceuticals (Wang, Nong, Sht, & Qi, 2008).

Pressure and Temperature Effects in Solutions

The effects of pressure and temperature on octahedral-tetrahedral equilibria in solutions containing this compound derivatives have been studied. These findings are vital in understanding the chemical behavior and potential applications of this compound in various environmental conditions (K. Kojima, 1988).

As a Precursor for Pyridyne

3-Bromo-2-chloro-4-methoxypyridine, closely related to this compound, has been developed as a practical precursor for 2,3-pyridyne, which is essential for various organic synthesis reactions (M. Walters, P. Carter, & Satyajit Banerjee, 1992).

In the Synthesis of Thienopyridines

This compound is integral in synthesizing thienopyridines, indicating its utility in the creation of complex organic molecules with potential pharmacological properties (D. Bremner, A. D. Dunn, K. Wilson, K. Sturrock, & G. Wishart, 1992).

Studying Halogen Atom Migration

Research involving this compound derivatives has provided insights into the migration of halogen atoms in halogeno-derivatives of pyridines. Such studies are crucial for understanding chemical reactivity and designing halogenated compounds (H. J. Hertog & J. C. Schogt, 2010).

Vibrational Spectra Analysis

The vibrational spectra of monosubstituted pyridines, including this compound derivatives, have been measured, aiding in the understanding of molecular structure and behavior (J.H.S. Green, W. Kynaston, & H. M. Paisley, 1963).

Dielectric Relaxation Mechanism Study

This compound has been studied in the context of dielectric relaxation mechanisms in substituted pyridines. Such research is pivotal for applications in materials science and electronics (N. Mehrotra & M. Saxena, 1967).

Safety and Hazards

3-Bromo-2-chloro-4-methylpyridine is considered hazardous . It is a combustible liquid that can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

There is potential for the use of 3-Bromo-2-chloro-4-methylpyridine in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-chloro-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

this compound interacts with its target through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between the this compound and an organoboron reagent . The reaction is facilitated by a palladium catalyst, which undergoes an oxidative addition with the this compound, forming a new palladium-carbon bond .

Biochemical Pathways

The action of this compound affects the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . Inhibition of this pathway has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of the action of this compound is the inhibition of the p38α mitogen-activated protein kinase . This leads to a decrease in the release of pro-inflammatory cytokines, which can have therapeutic effects in diseases driven by these cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled and stored in an inert atmosphere at temperatures between 2-8°C . It is also important to ensure adequate ventilation when handling the compound, as it may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-2-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFHYDFGKXHWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654166
Record name 3-Bromo-2-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55404-31-4
Record name 3-Bromo-2-chloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55404-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-4-methylpyridine
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Synthesis routes and methods

Procedure details

3-amino-2-chloro-4-methylpyridine (2 g) was added to a mixed solvent of a 48% aqueous hydrogen bromide solution (17 mL) and water (12 mL). Sodium nitrite (2.5 g) was added to the solution at 0° C. Further, bromine (22 mL) was added. The reaction mixture was warmed to room temperature and stirred for 12 hours. The reaction mixture was partitioned by adding a 5 N aqueous sodium hydroxide solution and ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. The desiccant was removed by filtration. The filtrate was concentrated under reduced pressure to give the title compound (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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